

# Application of $^{67}\text{Cu}$ -SARTATE in peptide receptor radionuclide therapy (PRRT).

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## Application of $^{67}\text{Cu}$ -SARTATE in Peptide Receptor Radionuclide Therapy (PRRT)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

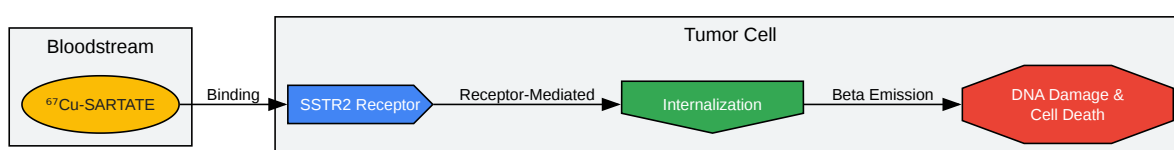
### Introduction

Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the targeted treatment of neuroendocrine tumors (NETs) and other cancers expressing somatostatin receptors (SSTRs).<sup>[1][2][3][4]</sup>  $^{67}\text{Cu}$ -**SARTATE** is a next-generation theranostic agent developed for the diagnosis and treatment of cancers that overexpress the somatostatin receptor 2 (SSTR2), such as neuroblastoma and neuroendocrine tumors.<sup>[5][6]</sup> This document provides a comprehensive overview of the application of  $^{67}\text{Cu}$ -**SARTATE** in PRRT, including its mechanism of action, preclinical efficacy, and detailed protocols for its use in research and development settings.

**SARTATE** is a conjugate of the SSTR2-targeting peptide octreotate and the bifunctional chelator MeCOSar, which exhibits high affinity for copper isotopes.<sup>[7][8]</sup> The theranostic pair consists of  $^{64}\text{Cu}$ -**SARTATE** for diagnostic imaging using Positron Emission Tomography (PET) and  $^{67}\text{Cu}$ -**SARTATE** for therapy.<sup>[9][10][11]</sup> The  $\beta^-$  emissions of  $^{67}\text{Cu}$  deliver a cytotoxic radiation dose directly to the tumor cells, minimizing damage to surrounding healthy tissues.<sup>[12]</sup>

## Mechanism of Action

The therapeutic efficacy of  $^{67}\text{Cu}$ -**SARTATE** is predicated on its high-affinity binding to SSTR2, which is overexpressed on the surface of many neuroendocrine tumor cells. Upon intravenous administration,  $^{67}\text{Cu}$ -**SARTATE** circulates in the bloodstream and selectively binds to these receptors. The radiolabeled peptide is then internalized by the tumor cells, leading to the intracellular accumulation of the cytotoxic  $^{67}\text{Cu}$  radionuclide. The beta particles emitted by  $^{67}\text{Cu}$  induce DNA damage and cell death in the targeted cancer cells.



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**Figure 1:** Mechanism of action of  $^{67}\text{Cu}$ -**SARTATE** in PRRT.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy and biodistribution of  $^{67}\text{Cu}$ -**SARTATE**.

### Table 1: Preclinical Therapeutic Efficacy of $^{67}\text{Cu}$ -**SARTATE** in Neuroendocrine Tumor Models

Animal Model	Treatment Group	Dose	Tumor Growth Inhibition	Median Survival	Reference
AR42J Tumor-Bearing Mice	<sup>67</sup> Cu-SARTATE	5 MBq	75%	21 days	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[13]</a>
AR42J Tumor-Bearing Mice	<sup>177</sup> Lu-LuTATE	5 MBq	89%	21 days	<a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[13]</a>
AR42J Tumor-Bearing Mice	<sup>67</sup> Cu-SARTATE	20 MBq	78%	26 days	<a href="#">[14]</a>
AR42J Tumor-Bearing Mice	<sup>177</sup> Lu-LuTATE	25 MBq	100%	29 days	<a href="#">[14]</a>
AR42J Tumor-Bearing Mice	<sup>67</sup> Cu-SARTATE (fractionated)	2 x 15 MBq	Not Reported	47 days	<a href="#">[9]</a> <a href="#">[10]</a>
AR42J Tumor-Bearing Mice	<sup>177</sup> Lu-LuTATE (fractionated)	2 x 15 MBq	Not Reported	46 days	<a href="#">[9]</a> <a href="#">[10]</a>

**Table 2: Preclinical Therapeutic Efficacy of <sup>67</sup>Cu-SARTATE in a Neuroblastoma Model**

Animal Model	Treatment Group	Dose	Treatment Start	Mean Survival Extension	Reference
IMR32 Hepatic Metastases	<sup>67</sup> Cu- SARTATE	18.5 MBq (500 µCi)	2 weeks post- inoculation	13 days (30%)	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[15]</a>
IMR32 Hepatic Metastases	<sup>67</sup> Cu- SARTATE	9.25 or 18.5 MBq	4 weeks post- inoculation	No significant effect	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[15]</a>

**Table 3: Biodistribution of <sup>64</sup>Cu-SARTATE in a Neuroblastoma Model (IMR32)**

Tissue	% Injected Activity/gram (%IA/g) at 24h	% Injected Activity/gram (%IA/g) at 48h	Reference
Tumor	14.1 - 25.0	Not Reported	<a href="#">[7]</a> <a href="#">[8]</a>
Kidneys	15.6 ± 5.8	11.5 ± 2.8	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[15]</a>

## Experimental Protocols

The following are detailed protocols for the radiolabeling of **SARTATE** with <sup>67</sup>Cu and for preclinical evaluation studies.

### Protocol 1: Radiolabeling of SARTATE with <sup>67</sup>Cu

This protocol is based on previously described methods for the preparation of <sup>67</sup>Cu-**SARTATE**.  
[\[7\]](#)[\[9\]](#)

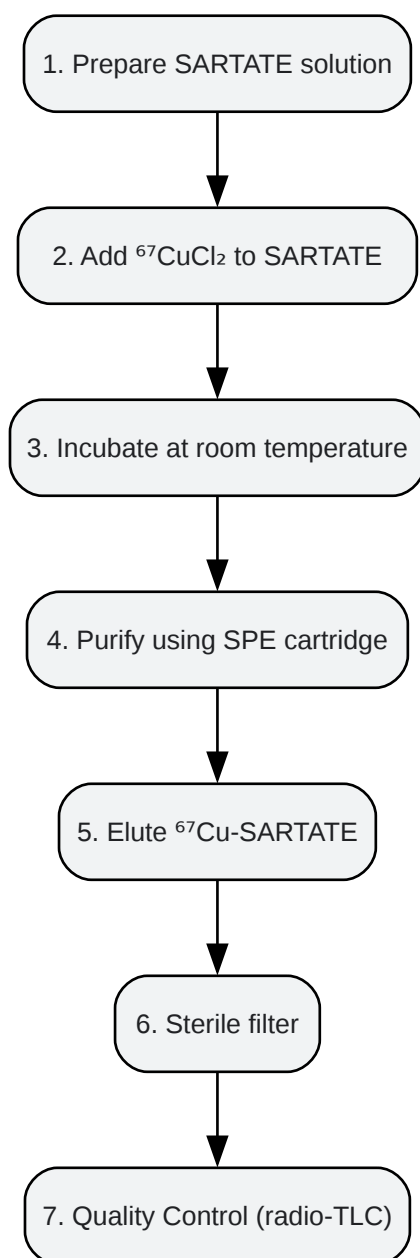
Materials:

- **SARTATE** peptide (Auspep)
- <sup>67</sup>CuCl<sub>2</sub> in 0.05-0.1 M HCl (Idaho Accelerator Center)

- Ammonium acetate buffer (0.1 M, pH 5.0)
- Ethanol (10% solution in ammonium acetate buffer)
- Gentisic acid, sodium salt
- Strata-X 33- $\mu$ m polymeric reverse-phase cartridge
- Saline for injection
- Ethanol for elution
- 0.22- $\mu$ m filter

Procedure:

- Reconstitute lyophilized **SARTATE** to a concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7).
- In a reaction vial, combine 60  $\mu$ g (41.2 nmol) of **SARTATE** with 5 mL of a solution of 10% ethanol in 0.1 M ammonium acetate containing 38 mg of gentisic acid, sodium salt.
- Add approximately 4 GBq of  $^{67}\text{CuCl}_2$  in 0.05-0.1 M HCl to the reaction mixture.
- Incubate the reaction mixture for 30 minutes at room temperature.
- Pass the reaction mixture through a Strata-X 33- $\mu$ m polymeric reverse-phase cartridge.
- Rinse the cartridge with saline for injection to remove unreacted  $^{67}\text{Cu}$ .
- Elute the  $^{67}\text{Cu}$ -**SARTATE** from the cartridge with ethanol into a vial containing saline for injection.
- Pass the final product through a 0.22- $\mu$ m filter for sterilization.
- Determine the radiochemical yield and purity using radio-TLC. A radiochemical purity of over 95% is expected.



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**Figure 2:** Workflow for the radiolabeling of **SARTATE** with <sup>67</sup>Cu.

## Protocol 2: In Vivo Therapeutic Efficacy Study in a Neuroendocrine Tumor Xenograft Model

This protocol is adapted from studies using AR42J tumor-bearing mice.<sup>[9][10][14]</sup>

Materials and Methods:

- AR42J rat pancreatic exocrine tumor cells
- BALB/c nude mice
- $^{67}\text{Cu}$ -**SARTATE** (prepared as in Protocol 1)
- Saline (vehicle control)
- Calipers for tumor measurement

Procedure:

- Subcutaneously implant AR42J cells into the flanks of BALB/c nude mice.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a volume of approximately 150 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Administer a single intravenous injection of  $^{67}\text{Cu}$ -**SARTATE** (e.g., 5 MBq) or saline to the respective groups.
- For fractionated dose studies, administer two intravenous injections of  $^{67}\text{Cu}$ -**SARTATE** (e.g., 15 MBq each) two weeks apart.
- Measure tumor volumes twice weekly.
- Monitor animal body weight as a measure of toxicity.
- Define survival as the time for the tumor volume to reach a predetermined endpoint (e.g., >1200 mm<sup>3</sup>).
- Euthanize animals when the tumor volume endpoint is reached.
- Analyze tumor growth inhibition and survival data statistically.

## Protocol 3: In Vivo Therapeutic Efficacy Study in a Neuroblastoma Minimal Residual Disease Model

This protocol is based on a study using an intrahepatic model of metastatic neuroblastoma.[7][8][15]

#### Materials and Methods:

- IMR32 human neuroblastoma cells
- Nude mice
- $^{67}\text{Cu}$ -**SARTATE** (prepared as in Protocol 1)
- Saline (vehicle control)

#### Procedure:

- Establish an intrahepatic model of metastatic neuroblastoma by inoculating IMR32 cells into the liver of nude mice.
- At a specified time post-inoculation (e.g., 2 or 4 weeks), randomize mice into treatment and control groups.
- Administer a single dose of  $^{67}\text{Cu}$ -**SARTATE** (e.g., 9.25 or 18.5 MBq) or saline via tail vein injection.
- Monitor the survival of the mice.
- Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

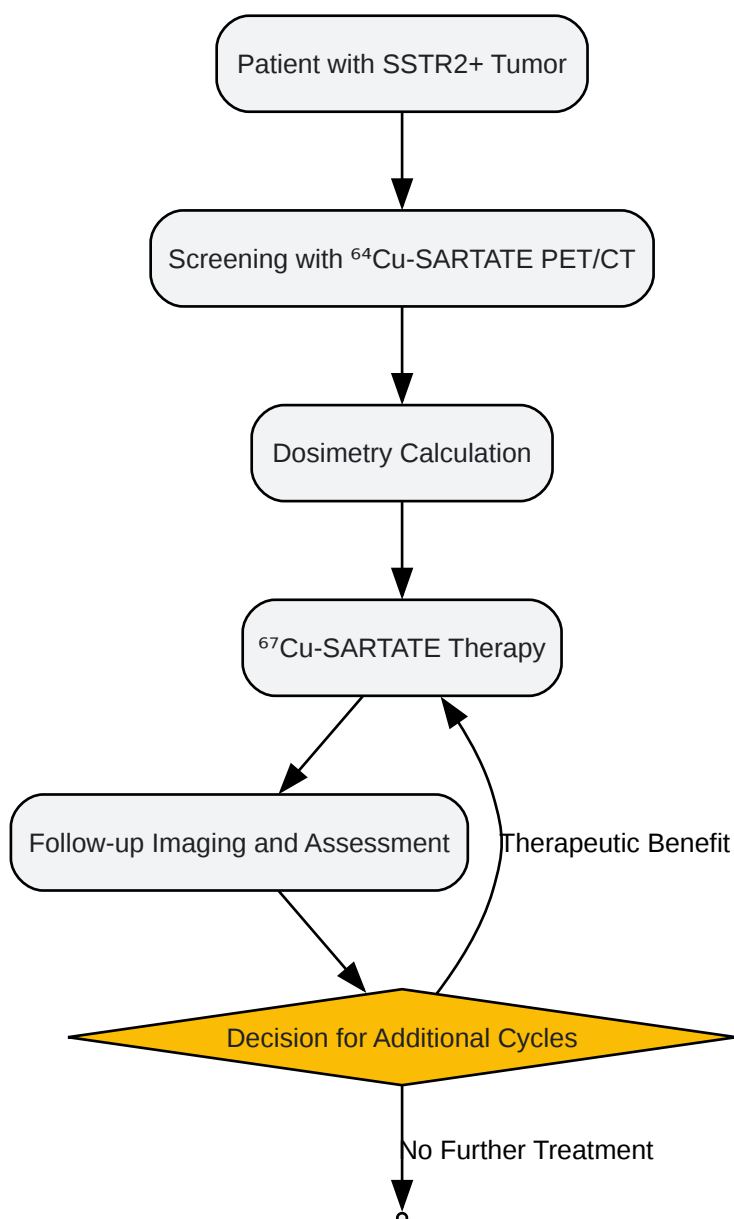
## Clinical Applications and Future Directions

$^{67}\text{Cu}$ -**SARTATE** is currently being investigated in clinical trials for the treatment of high-risk neuroblastoma in pediatric patients and for other SSTR2-positive tumors like meningioma.[5][6][12][16][17] The theranostic approach, using  $^{64}\text{Cu}$ -**SARTATE** for PET imaging to select patients and for dosimetry calculations, followed by therapy with  $^{67}\text{Cu}$ -**SARTATE**, holds great promise for personalized medicine in PRRT.[11][18][19]

The ability to perform pre-therapeutic imaging with  $^{64}\text{Cu}$ -**SARTATE** allows for the confirmation of SSTR2 expression in tumors and the assessment of potential uptake in normal organs,



thereby enabling better patient selection and treatment planning.[12] Ongoing and future clinical studies will further define the safety, efficacy, and optimal dosing of  $^{67}\text{Cu}$ -**SARTATE** in various cancer indications.[17][20]



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**Figure 3:** Generalized workflow for the clinical application of  $^{64}\text{Cu}/^{67}\text{Cu}$ -**SARTATE**.

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